2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.413 g/mol . This compound is characterized by the presence of two methylbenzoyl groups attached to a phenyl ring, making it a unique ester derivative. It is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 2-methyl-3-hydroxyphenyl 4-methylbenzoate and 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate can be compared with similar compounds such as:
3-[(4-Methylbenzoyl)oxy]phenyl 2-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate: This compound contains a bromine atom, which can significantly alter its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two methylbenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-methyl-3-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H20O4/c1-15-7-11-18(12-8-15)22(24)26-20-5-4-6-21(17(20)3)27-23(25)19-13-9-16(2)10-14-19/h4-14H,1-3H3 |
InChI Key |
XQSAWAPSDARTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=CC=C2)OC(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.